molecular formula C21H16N2O5 B11489194 1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester

1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester

Cat. No.: B11489194
M. Wt: 376.4 g/mol
InChI Key: DYDMHNRRJLZEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a furan ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Furylcarbonyl Group: The furylcarbonyl group is attached via an amide bond formation reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl-substituted benzoxazole derivatives.

Scientific Research Applications

Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzoxazole ring can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the furylcarbonyl group can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-benzyl-7-[(2-thienylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 2-benzyl-7-[(2-pyridylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate: Contains a pyridine ring instead of a furan ring.

Uniqueness

Methyl 2-benzyl-7-[(2-furylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-benzyl-7-(furan-2-carbonylamino)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C21H16N2O5/c1-26-21(25)14-11-15-19(16(12-14)23-20(24)17-8-5-9-27-17)28-18(22-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,23,24)

InChI Key

DYDMHNRRJLZEME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)OC(=N2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.